molecular formula C19H23FN2O2 B6499422 N-{3-[4-(dimethylamino)phenyl]propyl}-2-(4-fluorophenoxy)acetamide CAS No. 953383-80-7

N-{3-[4-(dimethylamino)phenyl]propyl}-2-(4-fluorophenoxy)acetamide

Cat. No. B6499422
CAS RN: 953383-80-7
M. Wt: 330.4 g/mol
InChI Key: SJEMPCSGOCJBKJ-UHFFFAOYSA-N
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Description

This compound is an amide, which is a type of organic compound that contains a carbonyl group (C=O) linked to a nitrogen atom . The presence of the dimethylamino group suggests that it might have properties similar to those of dimethylaminopropylamine .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds such as dimethylaminopropylamine are commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields dimethylaminopropylamine .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound’s unique structure makes it a promising candidate for drug design. Researchers have explored its potential as a scaffold for developing novel pharmaceuticals. Key areas of interest include:

Catalysis and Organic Synthesis

The compound’s functional groups make it suitable for catalytic reactions and organic transformations. Notable applications include:

Heterocyclic Chemistry

Researchers have explored the compound’s reactivity in heterocyclic synthesis. Noteworthy findings include:

Material Science

The compound’s properties extend to material applications:

Coordination Chemistry

The compound’s coordination capabilities have been explored:

properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O2/c1-22(2)17-9-5-15(6-10-17)4-3-13-21-19(23)14-24-18-11-7-16(20)8-12-18/h5-12H,3-4,13-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEMPCSGOCJBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNC(=O)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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